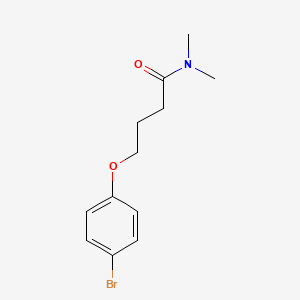
4-(4-bromophenoxy)-N,N-dimethylbutanamide
Vue d'ensemble
Description
The compound “4-(4-bromophenoxy)-N,N-dimethylbutanamide” is an amide with a bromophenoxy group attached to the 4-position of the amide. The N,N-dimethylbutanamide suggests that there are two methyl groups attached to the nitrogen atom of the amide .
Molecular Structure Analysis
The molecular structure of this compound would likely show the amide group, with the carbonyl (C=O) and the N,N-dimethylbutylamine. The 4-bromophenoxy group would be attached to the carbon of the carbonyl group .Chemical Reactions Analysis
Amides can undergo a variety of reactions. They can be hydrolyzed to form carboxylic acids and amines. They can also react with Grignard reagents to form ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. As an amide, this compound would likely have a high boiling point due to the ability to form hydrogen bonds. The presence of the bromine atom would make the compound relatively heavy and could also increase its boiling point .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Sulfonamide-derived new ligands, including compounds related to 4-(4-bromophenoxy)-N,N-dimethylbutanamide, have been synthesized and characterized. Their structures were determined using various methods like IR, NMR, and X-ray diffraction. These compounds and their metal complexes showed moderate to significant antibacterial activity and good antifungal activity against various strains, indicating their potential in antimicrobial research (Chohan & Shad, 2011).
Anticancer Properties
A bromophenol derivative, related to 4-(4-bromophenoxy)-N,N-dimethylbutanamide, exhibited significant anticancer activities in human lung cancer cell lines. It was found to block cell proliferation and induce cell cycle arrest and apoptosis. This study highlighted the potential of such compounds in developing new anticancer drugs (Guo et al., 2018).
Environmental Fate and Photolysis
The degradation of bromophenols, chemically similar to 4-(4-bromophenoxy)-N,N-dimethylbutanamide, was studied in water treatment. It was found that during water treatment with potassium permanganate, brominated dimeric products, possibly toxic, were formed, which is important for understanding the reactivity and fate of such compounds in environmental contexts (Jiang et al., 2014).
Role in Photodynamic Therapy
The synthesis of a new zinc phthalocyanine substituted with a derivative similar to 4-(4-bromophenoxy)-N,N-dimethylbutanamide showed remarkable potential for use as a Type II photosensitizer in cancer treatment in photodynamic therapy. It displayed good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Antioxidant Activity
Bromophenols, structurally related to 4-(4-bromophenoxy)-N,N-dimethylbutanamide, isolated from the red algae Vertebrata lanosa, demonstrated potent antioxidant activity. This suggests their potential role in developing antioxidant therapies or supplements (Olsen et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
4-(4-bromophenoxy)-N,N-dimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-14(2)12(15)4-3-9-16-11-7-5-10(13)6-8-11/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMBSMMAVUNOTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCCOC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromophenoxy)-N,N-dimethylbutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[Difluoro(phenyl)methyl]-3-methylbenzene](/img/structure/B1395743.png)
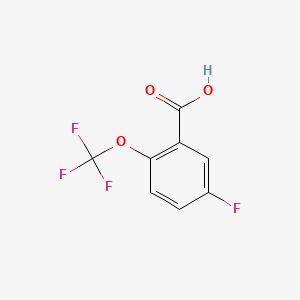
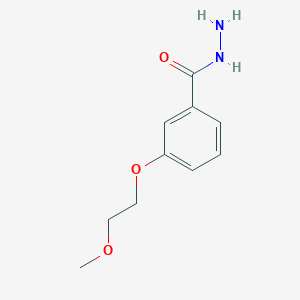
![Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1395752.png)
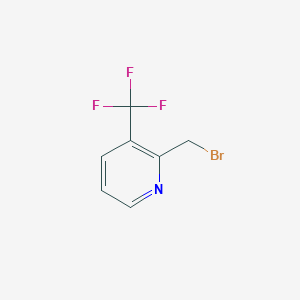
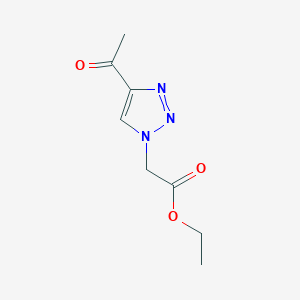
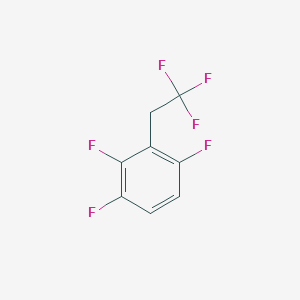
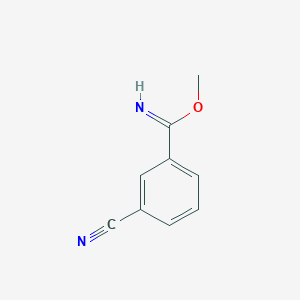
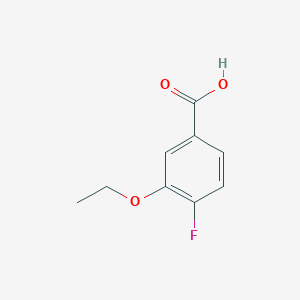
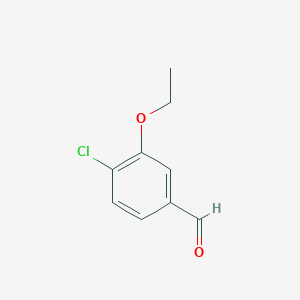
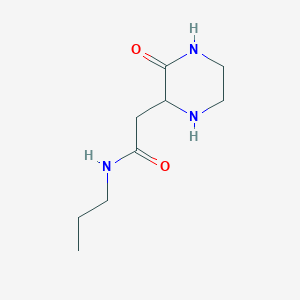
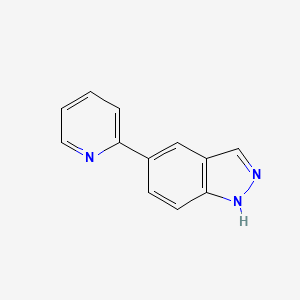
![2,7-Diazaspiro[4.5]decan-6-one hydrochloride](/img/structure/B1395765.png)
